![molecular formula C8H10ClN3 B1492973 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine CAS No. 1501056-65-0](/img/structure/B1492973.png)
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
Overview
Description
Synthesis Analysis
While specific synthesis methods for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine were not found, pyrimidinamine derivatives have been synthesized using various methods . For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine consists of a pyrimidine ring with a chlorine atom at the 5th position and a cyclopropylmethyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine include a molecular weight of 183.64 g/mol. Further details about its physical and chemical properties were not found in the search results.Scientific Research Applications
Medicinal Chemistry: Anti-Fibrosis Activity
In the field of medicinal chemistry, pyrimidinamine derivatives, including those related to 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine , have been synthesized and evaluated for their anti-fibrotic activities. These compounds have been tested against immortalized rat hepatic stellate cells, with some derivatives showing better activity than known anti-fibrotic drugs like Pirfenidone . This suggests potential applications in treating fibrotic diseases, such as liver fibrosis .
Pharmaceutical Development: Drug Synthesis
The core structure of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is a valuable scaffold in pharmaceutical development. Its derivatives can be synthesized to create novel compounds with a variety of pharmacological activities. The pyrimidine moiety is a privileged structure in medicinal chemistry, often employed in the design of new drugs .
Biochemistry: Enzyme Inhibition
Pyrimidinamine derivatives are known to act as enzyme inhibitors, particularly targeting enzymes involved in mitochondrial electron transport. This biochemical property can be harnessed to study mitochondrial dysfunctions and to develop therapeutic agents that modulate enzyme activity for various diseases .
Chemical Biology: Molecular Probes
Due to their specific biochemical interactions, compounds like 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can serve as molecular probes. They can be used to tag or modify biological molecules, helping to elucidate biological pathways and mechanisms .
Material Science: Organic Synthesis
The pyrimidine ring in 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is also significant in material science. It can be used in organic synthesis to create materials with specific electronic or photonic properties, potentially useful in the development of organic semiconductors .
Environmental Science: Pesticide Degradation
Research into the environmental impact of pesticides includes studying the degradation pathways of compounds like 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine . Understanding how these compounds break down in the environment can lead to the development of more sustainable agricultural practices .
Computational Chemistry: Molecular Modeling
Finally, in computational chemistry, 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine and its derivatives can be modeled to predict their physical and chemical properties. This aids in the design of new compounds with desired characteristics before they are synthesized in the lab .
Future Directions
While specific future directions for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine were not found, there is a general interest in the development of new pyrimidinamine derivatives due to their wide range of biological activities . These compounds could potentially be used in the development of new drugs for various diseases .
Mechanism of Action
Mode of Action
It can be inferred from related compounds that it might inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death.
Biochemical Pathways
Based on its potential mode of action, it can be inferred that it affects the electron transport chain in the mitochondria, disrupting atp production and leading to cell death .
Result of Action
Based on the potential mode of action, it can be inferred that the compound disrupts energy production in the cells, leading to their death .
properties
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSCPGHDHXKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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